4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine
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Overview
Description
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine typically involves a multi-step process:
Formation of 4-(3-nitrophenyl)-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 3-nitrophenyl azide and an alkyne.
Attachment of the Butan-1-amine Group: The triazole intermediate is then reacted with butan-1-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Biological Studies: As a probe, it can bind to active sites of enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)-1H-1,2,3-triazole: Lacks the butan-1-amine group, making it less versatile in certain applications.
4-(3-aminophenyl)-1H-1,2,3-triazole: The amino group can participate in different reactions compared to the nitro group, offering alternative synthetic routes and applications.
Uniqueness
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine is unique due to the combination of the nitrophenyl group and the butan-1-amine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19/h3-5,8-9H,1-2,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNHJRCHGAGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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